molecular formula C16H18O2S B091778 4,4'-Thiobis(2,6-xylenol) CAS No. 18525-99-0

4,4'-Thiobis(2,6-xylenol)

Cat. No.: B091778
CAS No.: 18525-99-0
M. Wt: 274.4 g/mol
InChI Key: JPSMTGONABILTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Thiobis(2,6-xylenol) is a chemical compound known for its role as an antioxidant and stabilizer in various industrial applications. The compound features a sulfur atom linking two phenolic groups, which allows it to interact with reactive oxygen species and free radicals, thereby inhibiting oxidative degradation.

Biochemical Analysis

Biochemical Properties

4,4’-Thiobis(2,6-xylenol) plays a crucial role in biochemical reactions due to its antioxidant properties. It interacts with reactive oxygen species and free radicals, thereby inhibiting oxidative stress. This compound is known to interact with enzymes such as peroxidases and catalases, which are involved in the detoxification of hydrogen peroxide. Additionally, 4,4’-Thiobis(2,6-xylenol) can bind to proteins and other biomolecules, stabilizing them against oxidative damage .

Cellular Effects

4,4’-Thiobis(2,6-xylenol) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the activity of natural killer (NK) cells and serum complement, thereby boosting innate immunity . Furthermore, this compound can affect macrophage function, either increasing or having no effect depending on the specific parameter measured . These interactions highlight the compound’s role in modulating immune responses and cellular defense mechanisms.

Molecular Mechanism

At the molecular level, 4,4’-Thiobis(2,6-xylenol) exerts its effects through binding interactions with biomolecules. It acts as an antioxidant by promoting the decomposition of hydroperoxides, leading to the formation of sulfur dioxide, sulfuric acid, and sulfonic acid. This mechanism helps in neutralizing reactive oxygen species and protecting cells from oxidative damage. Additionally, 4,4’-Thiobis(2,6-xylenol) can inhibit or activate enzymes involved in oxidative stress responses, further contributing to its protective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Thiobis(2,6-xylenol) can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4,4’-Thiobis(2,6-xylenol) remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with changes in immune responses and cellular metabolism, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of 4,4’-Thiobis(2,6-xylenol) vary with different dosages in animal models. At lower doses, the compound has been shown to enhance immune responses and protect against oxidative stress . At higher doses, it can lead to toxic effects, including renal papillary and tubule necroses, as well as focal necrosis or erosions of the glandular stomach . These findings underscore the importance of determining the optimal dosage to balance efficacy and safety.

Metabolic Pathways

4,4’-Thiobis(2,6-xylenol) is involved in various metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as peroxidases and catalases, which play a role in the detoxification of reactive oxygen species . The compound’s antioxidant properties help in maintaining metabolic flux and regulating metabolite levels, thereby supporting cellular homeostasis.

Transport and Distribution

Within cells and tissues, 4,4’-Thiobis(2,6-xylenol) is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its protective effects . The compound’s distribution is crucial for its efficacy in mitigating oxidative stress and supporting cellular function.

Subcellular Localization

4,4’-Thiobis(2,6-xylenol) is localized in various subcellular compartments, including the cytoplasm and organelles involved in oxidative stress responses. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell . This subcellular localization is essential for the compound’s role in protecting cells from oxidative damage and maintaining cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Thiobis(2,6-xylenol) typically involves the reaction of 2,6-xylenol with sulfur dichloride or sulfur monochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .

Industrial Production Methods

In industrial settings, the production of 4,4’-Thiobis(2,6-xylenol) is scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Thiobis(2,6-xylenol) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide.

    Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

4,4’-Thiobis(2,6-xylenol) has a wide range of applications in scientific research, including:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.

    Industry: Employed as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and lifespan.

Mechanism of Action

The antioxidant mechanism of 4,4’-Thiobis(2,6-xylenol) involves the donation of hydrogen atoms from the phenolic groups to reactive oxygen species and free radicals. This neutralizes the reactive species and prevents oxidative damage. The sulfur atom in the compound also plays a role in stabilizing the resulting radicals, further enhancing its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Thiobis(6-tert-butyl-2,3-xylenol): Similar structure but with tert-butyl groups, offering different steric and electronic properties.

    2,2’-Thiobis(4-methyl-6-tert-butylphenol): Another antioxidant with a similar sulfur linkage but different substituents on the phenolic rings.

Uniqueness

4,4’-Thiobis(2,6-xylenol) is unique due to its specific combination of phenolic groups and sulfur linkage, which provides a balance of steric hindrance and electronic effects that enhance its antioxidant properties. This makes it particularly effective in stabilizing polymers and other materials against oxidative degradation.

Properties

IUPAC Name

4-(4-hydroxy-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2S/c1-9-5-13(6-10(2)15(9)17)19-14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSMTGONABILTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)SC2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171761
Record name 4,4'-Thiobis(2,6-xylenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18525-99-0
Record name 4,4′-Thiobis[2,6-dimethylphenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18525-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Thiobis(2,6-xylenol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018525990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Thiobis(2,6-xylenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-thiobis[2,6-xylenol]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Thiobis(2,6-xylenol)
Reactant of Route 2
Reactant of Route 2
4,4'-Thiobis(2,6-xylenol)
Reactant of Route 3
Reactant of Route 3
4,4'-Thiobis(2,6-xylenol)
Reactant of Route 4
Reactant of Route 4
4,4'-Thiobis(2,6-xylenol)
Reactant of Route 5
Reactant of Route 5
4,4'-Thiobis(2,6-xylenol)
Reactant of Route 6
Reactant of Route 6
4,4'-Thiobis(2,6-xylenol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.